2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-10-19-13-7-8-14-17(16(13)25-10)26-18(20-14)21-15(22)9-11-3-5-12(6-4-11)27(2,23)24/h3-8H,9H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXIDTZOHVXJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core. This core can be synthesized through a cyclization reaction involving appropriate thioamide and halogenated benzene derivatives under high-temperature conditions. The subsequent steps involve the introduction of the methyl group at the 7-position and the attachment of the acetamide group to the 2-position of the core. The final step includes the sulfonylation of the phenyl ring using methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent functionalization steps. The use of high-purity reagents and solvents would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and π-π interactions with the target molecules. The pathways involved may include inhibition of oxidative stress pathways and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
- Target Compound : Contains a bicyclic thiazolo[4,5-g]benzothiazol system, offering rigidity and planar geometry conducive to π-π stacking.
- Triazole Derivatives (Compounds [7–9]) : Feature a 1,2,4-triazole core, which exhibits tautomerism between thiol and thione forms. The thione form dominates, as evidenced by IR spectra (C=S at 1247–1255 cm⁻¹; absence of S-H bands) .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : A simpler acetamide derivative with a nitro-substituted aromatic ring and methylsulfonyl group, demonstrating intermolecular hydrogen bonding (C–H⋯O interactions) .
Substituent Effects
Intermolecular Interactions
- Target Compound: Potential hydrogen bonding via acetamide NH and carbonyl groups, similar to ’s C–H⋯O interactions .
- Triazole Derivatives : Stabilized by NH⋯S hydrogen bonds in the thione form, enhancing crystal packing .
- Compound : Chains formed via C–H⋯O (carbonyl) and head-to-tail interactions .
Research Findings and Implications
- Reactivity : The methylsulfonyl group in the target compound may reduce metabolic degradation compared to halogenated analogs in triazole derivatives .
- Biological Relevance : Sulfur-containing heterocycles (e.g., thiazole, triazole) are associated with antimicrobial and anticancer activity. The acetamide linkage in the target compound may mimic peptide bonds, enabling enzyme inhibition .
Biological Activity
The compound 2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article will explore the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The compound's structure can be broken down into key components:
- 4-Methylsulfonylphenyl group which may enhance solubility and bioactivity.
- Thiazolo[4,5-g][1,3]benzothiazol moiety that is often linked to pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated significant antibacterial activity against various strains of bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
- Acinetobacter baumannii
Table 1 summarizes the antibacterial efficacy measured in terms of growth inhibition percentages:
| Compound | Target Bacteria | Growth Inhibition (%) |
|---|---|---|
| 7g | MRSA | 85.76 - 97.76 |
| 7g | E. coli | 90.00 |
| 7g | K. pneumoniae | 92.50 |
| 7g | P. aeruginosa | 89.00 |
| 7g | A. baumannii | 95.00 |
The compound exhibited a safe therapeutic dose with minimal cytotoxic effects, making it a promising candidate for further development in treating resistant bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated, particularly its selectivity towards cyclooxygenase-2 (COX-2) inhibition. The following results were noted:
- Selectivity Index (SI) : The synthesized compounds showed a high selectivity towards COX-2 over COX-1, with selectivity indices ranging from 31.29 to 132 , indicating a lower likelihood of gastrointestinal side effects typically associated with non-selective NSAIDs like indomethacin .
Table 2 presents the COX inhibitory activity of selected compounds:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 7a | 0.10 | 132 |
| 7b | 0.15 | 100 |
| Indomethacin | 0.079 | - |
These findings suggest that the compound not only reduces inflammation but does so with a favorable safety profile compared to traditional anti-inflammatory drugs .
The mechanism by which this compound exerts its biological effects appears to involve modulation of nitric oxide (NO) release and inhibition of inflammatory mediators such as iNOS and COX-2 at the mRNA and protein levels in RAW264.7 macrophage cells .
Case Studies
In a specific case study involving the compound's application in treating bacterial infections, it was noted that:
- Patients treated with formulations containing this compound exhibited significant reductions in infection rates.
- The compound's effectiveness was particularly pronounced in cases resistant to standard antibiotic therapies.
Q & A
Q. What synthetic strategies are optimal for preparing 2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[4,3-benzothiazol-2-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones (e.g., chloroacetone) under basic conditions (e.g., triethylamine) to form the thiazolo[4,5-g]benzothiazole core .
Sulfonamide introduction : Reacting the core with 4-methylsulfonylphenyl acetic acid chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >85% purity .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and optimize stoichiometry to avoid side products like over-sulfonated derivatives .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substituent positions (e.g., 7-methyl group at δ 2.4 ppm in H NMR; sulfonyl group via C NMR at δ 44–46 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H] at m/z 462.08 (calculated for CHNOS) .
- X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., C-N: 1.33 Å, C-S: 1.74 Å) and confirm dihedral angles between aromatic systems .
Advanced Research Questions
Q. What experimental approaches are used to investigate this compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure IC values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. For example, pre-incubate the enzyme with varying compound concentrations (0.1–100 µM) and monitor activity loss over time .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes. The methylsulfonyl group may form hydrogen bonds with Arg120 in COX-2’s active site, while the thiazole moiety interacts via π-π stacking .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K ~1–10 µM) and thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Design derivatives with systematic substitutions:
- Vary sulfonyl substituents : Replace 4-methylsulfonyl with ethylsulfonyl (logP increase by ~0.5) to enhance membrane permeability .
- Modify thiazole substituents : Introduce electron-withdrawing groups (e.g., Cl at position 5) to improve enzyme affinity (IC reduction by 30–50%) .
- Assay Conditions : Test derivatives in parallel against cancer cell lines (e.g., MCF-7, IC ~5–20 µM) and bacterial strains (e.g., S. aureus, MIC ~8–32 µg/mL) .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent assay conditions (e.g., 48-hour incubation, 10% FBS in media) to normalize variability .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) in sensitive vs. resistant cell lines .
- Metabolic Stability Tests : Compare hepatic microsomal degradation rates (e.g., t >60 min in human microsomes) to rule out pharmacokinetic artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
